molecular formula C22H19N3O4 B229507 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine

1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B229507
M. Wt: 389.4 g/mol
InChI Key: NJSOBDBFRCEQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine, commonly known as N-4-nitrobenzoyl-1-naphthylamine (N4N) is a chemical compound that belongs to the family of piperazine derivatives. It is a synthetic cannabinoid that has been used in scientific research as a tool to study the endocannabinoid system and its related physiological and biochemical effects.

Mechanism of Action

1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. Binding of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine to these receptors leads to the activation of intracellular signaling pathways, which can result in a variety of physiological and biochemical effects. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have a higher affinity for CB1 receptors than CB2 receptors.
Biochemical and Physiological Effects:
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and anti-addictive effects. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and addiction.

Advantages and Limitations for Lab Experiments

1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments. It is a synthetic cannabinoid that is easy to synthesize and purify. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has a high affinity for CB1 receptors, which makes it an ideal tool for studying the endocannabinoid system. However, 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine also has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine also has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine. One potential direction is to study the effects of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Another potential direction is to investigate the potential therapeutic applications of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine, such as its use as an analgesic or anti-inflammatory agent. Additionally, the development of new synthetic cannabinoids based on the structure of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine may lead to the discovery of novel compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 1-naphthoyl chloride with 4-nitrobenzoyl chloride in the presence of piperazine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been used in scientific research as a synthetic cannabinoid to study the endocannabinoid system and its related physiological and biochemical effects. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are present in the central nervous system and immune system, respectively. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been used to study the effects of cannabinoid receptor activation on pain, inflammation, anxiety, and addiction.

properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C22H19N3O4/c26-21(17-8-10-18(11-9-17)25(28)29)23-12-14-24(15-13-23)22(27)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2

InChI Key

NJSOBDBFRCEQCK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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